Sodium iodoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

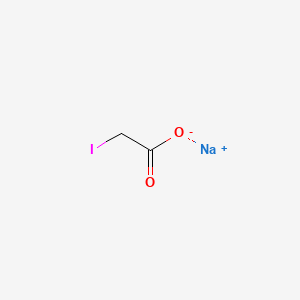

Sodium iodoacetate, also known as iodoacetic acid sodium salt, is an organic compound with the chemical formula ICH₂COONa. It is a derivative of acetic acid where one hydrogen atom is replaced by an iodine atom. This compound is known for its use in biochemical research, particularly in the modification of cysteine residues in proteins and the inhibition of glycolytic enzymes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium iodoacetate can be synthesized by reacting iodoacetic acid with sodium hydroxide. The reaction typically involves dissolving iodoacetic acid in water and then adding a stoichiometric amount of sodium hydroxide to neutralize the acid, forming this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves the careful control of reaction conditions to ensure high purity and yield. The process includes:

- Dissolving iodoacetic acid in water.

- Adding sodium hydroxide solution gradually while maintaining the temperature around 55°C.

- Stirring the mixture for about an hour to ensure complete reaction.

- Precipitating the product by cooling the solution and filtering out the solid this compound .

Análisis De Reacciones Químicas

Enzyme Inhibition via Alkylation

Sodium iodoacetate acts as an irreversible inhibitor by alkylating cysteine thiol (-SH) groups in enzymes, disrupting their catalytic activity :

Enzyme SH+ICH2COO−→Enzyme S CH2COO−+I−

Key Targets :

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) : Inhibition blocks glycolysis, reducing ATP production .

-

Creatine kinase : Disrupts energy metabolism in muscle tissue.

Table 2: Enzyme Inhibition Profiles

| Enzyme | Inhibition Mechanism | Biological Impact | Source |

|---|---|---|---|

| GAPDH | Cysteine-149 alkylation | Glycolytic pathway disruption | |

| Papain | Active-site cysteine modification | Proteolytic activity loss |

Interaction with Metabolic Pathways

This compound inhibits glycolysis by targeting thiol-dependent enzymes. In blood samples, 1% this compound combined with 1% NaF completely halted glycolysis, preserving glucose levels and preventing lactic acid accumulation .

Mechanism :

-

Blocks glyceraldehyde-3-phosphate dehydrogenase (GAPDH), preventing conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate .

-

Synergistic effect with fluoride enhances glycolytic inhibition .

Reactivity with Oxidizing Agents

This compound decomposes under oxidative conditions, releasing iodine and sodium oxides:

2 ICH2COONa+O2→2 CO2+2 NaI+H2O

This reaction is accelerated at temperatures >200°C .

Safety Note : Decomposition produces hazardous gases (e.g., hydrogen iodide) .

Aplicaciones Científicas De Investigación

Antiglycolytic Agent

Overview

Sodium iodoacetate is widely recognized for its role as an antiglycolytic agent, particularly in blood sample preservation. It inhibits glycolysis by irreversibly inactivating the enzyme glyceraldehyde-3-phosphate dehydrogenase, which is crucial for glucose metabolism.

Case Study

A study conducted by Marbach et al. (1975) evaluated the effects of this compound on glycolysis in blood samples. The results indicated that samples treated with this compound showed significantly lower declines in glucose values compared to untreated samples after 24 hours, demonstrating its effectiveness in preserving glucose levels during analysis .

| Treatment | Glucose Decline (mg/liter) |

|---|---|

| Control | 170 |

| Sodium Fluoride (2.5 g/L) | 40 |

| This compound (0.5 g/L) | 30 |

Induction of Osteoarthritis Models

Overview

this compound has been employed to induce osteoarthritis-like lesions in animal models, particularly in rats. This application is crucial for testing potential chondroprotective agents and understanding osteoarthritis pathology.

Case Study

In a study examining the effects of various treatments on osteoarthritis-induced rats, this compound was used to create the disease model. The results demonstrated that treatment with celecoxib significantly reduced inflammatory biomarkers and cartilage degradation compared to the untreated group .

| Treatment Group | CTX-II Serum Levels (ng/mL) |

|---|---|

| Negative Control | Baseline |

| Positive Control (MIA) | Elevated |

| Celecoxib 50 mg/kg | Significantly Reduced |

| Celecoxib + Sitagliptin | Further Reduced |

Research on Metabolic Pathways

Overview

this compound is also utilized in metabolic studies to investigate carbohydrate metabolism and its effects on cellular processes. It serves as a tool to explore the roles of specific enzymes and metabolic pathways.

Case Study

Research has shown that this compound affects intermediary carbohydrate metabolism by altering the activity of key enzymes involved in glycolysis and gluconeogenesis. A study highlighted its differential effects on various metabolic pathways, suggesting its utility in understanding metabolic disorders .

Environmental Research

Overview

Beyond biological applications, this compound plays a role in environmental studies, particularly concerning iodine cycling and its implications for human health and ecological systems.

Case Study

Investigations into iodine's biogeochemical cycling have revealed that this compound can influence the behavior of iodine in soil environments, affecting its retention and transformation processes . This research contributes to our understanding of iodine's environmental dynamics.

Mecanismo De Acción

Sodium iodoacetate exerts its effects primarily through the alkylation of thiol groups in proteins. The iodine atom in this compound reacts with the thiol group of cysteine residues, forming a stable S-carboxymethylcysteine adduct. This modification inhibits the activity of enzymes such as GAPDH, thereby blocking glycolysis. The inhibition of glycolysis leads to a decrease in cellular energy production, which can result in cell death under certain conditions .

Comparación Con Compuestos Similares

Iodoacetamide: Similar to sodium iodoacetate, iodoacetamide is used to modify cysteine residues in proteins. it reacts more slowly compared to this compound.

Chloroacetic Acid: Another halogenated derivative of acetic acid, chloroacetic acid is less reactive than iodoacetic acid but can still be used for similar alkylation reactions.

Bromoacetic Acid: This compound is also used for alkylation but is less commonly employed due to its intermediate reactivity between chloroacetic acid and iodoacetic acid.

Uniqueness of this compound: this compound is unique due to its high reactivity and specificity for thiol groups in proteins. This makes it particularly useful in biochemical research for the study of enzyme mechanisms and protein structure .

Actividad Biológica

Sodium iodoacetate (IA), a synthetic organic compound with the formula ICH2COONa, is primarily known for its role as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in glycolysis. This compound has garnered attention in various biological and medical research fields due to its significant effects on cellular metabolism and its application in experimental models of disease, particularly osteoarthritis.

- Chemical Name : this compound

- CAS Number : 305-53-3

- Molecular Weight : 166.99 g/mol

- Melting Point : 208 °C (dec.)

- Solubility : Soluble in water (100 mg/mL) and methanol (0.1 M at 20 °C)

This compound acts as an inhibitor of glycolysis , specifically targeting GAPDH. By inhibiting this enzyme, this compound effectively reduces the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, leading to decreased ATP production and altered cellular metabolism. This mechanism underlies its use in various experimental settings, particularly in studies investigating metabolic disorders and degenerative diseases.

1. Induction of Osteoarthritis Models

This compound is widely used to induce osteoarthritis-like lesions in animal models, particularly in rats. This is achieved through intra-articular injection, which leads to chondrocyte apoptosis and subsequent cartilage degradation. The following table summarizes key findings from studies utilizing this compound for osteoarthritis research:

2. Antiglycolytic Agent

This compound serves as an effective antiglycolytic agent at concentrations around 2 g/L, making it a suitable alternative to sodium fluoride for preserving biological samples by inhibiting glycolysis during sample processing .

3. Cancer Research

Research has indicated that this compound exhibits potential antitumor activities when used alone or in combination with other agents such as dimethyl sulfoxide (DMSO). The compound's ability to inhibit glycolysis may contribute to its anticancer effects by depriving cancer cells of energy .

Case Study: Osteoarthritis Induction

In a study involving this compound-induced osteoarthritis, researchers observed that the administration of IA led to significant changes in the histological structure of cartilage and synovial fluid composition. The study highlighted the compound's utility in modeling joint diseases for therapeutic testing.

Case Study: Metabolic Research

A separate investigation into the metabolic effects of this compound demonstrated its role in altering glucose metabolism pathways, emphasizing its potential as a tool for studying metabolic syndromes .

Safety and Toxicity

This compound is classified as an acute toxic substance with potential hazards including skin corrosion and eye damage. Proper handling procedures should be followed:

- Signal Word : Danger

- Hazard Classifications : Acute Tox. 3 Oral - Eye Dam. 1 - Skin Corr. 1B

- Storage Conditions : Store at -20 °C to maintain stability.

Propiedades

Número CAS |

305-53-3 |

|---|---|

Fórmula molecular |

C2H3INaO2 |

Peso molecular |

208.94 g/mol |

Nombre IUPAC |

sodium;2-iodoacetate |

InChI |

InChI=1S/C2H3IO2.Na/c3-1-2(4)5;/h1H2,(H,4,5); |

Clave InChI |

ULJWHGFVIZDQNL-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])I.[Na+] |

SMILES canónico |

C(C(=O)O)I.[Na] |

Key on ui other cas no. |

305-53-3 |

Pictogramas |

Corrosive; Acute Toxic; Irritant |

Sinónimos |

Acid, Iodoacetic Acid, Monoiodoacetic Iodoacetate, Sodium Iodoacetic Acid Monoiodoacetic Acid Sodium Iodoacetate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.